methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate
Overview
Description
Echitamine is a chemical compound that belongs to a group of stereoisomers and is a subclass of echitamine-type alkaloid . It has a chemical formula of C₂₂H₂₉N₂O₄⁺ .
Synthesis Analysis
The synthesis of Echitamine-inspired hybrid analogues has been reported in a study . The study designed, synthesized, and evaluated a new series of Echitamine-inspired indole-based thiazolidinedione hybrid analogues for their in vitro Pancreatic Lipase inhibitory potential . Another study reported the syntheses of Echitamine and its congener deacetylakuammiline .
Molecular Structure Analysis
The structure of Echitamine has been determined through X-ray analysis of the methanol solvate of Echitamine bromide . The detailed X-ray analysis of the structure of Echitamine iodide has also been reported .
Chemical Reactions Analysis
While specific chemical reactions involving Echitamine are not mentioned in the search results, a general guide to electroanalytical tools for studying reaction mechanisms has been found .
Scientific Research Applications
Anticataract Activity : Echitamine has been studied for its potential in preventing cataract formation. In vitro studies using goat lenses showed that echitamine could prevent the formation and progression of cataracts induced by glucose. It was observed to maintain lower sodium levels, higher potassium levels, and higher Na+-K+-ATPase activity in cataractous lenses treated with the drug (Jagannatha & Harikiran, 2015), (Shetty, 2015).
Cytotoxic Effect and Antitumor Activity : Echitamine has shown cytotoxic effects against various cancer cell lines in vitro, such as HeLa, HepG2, HL60, KB, and MCF-7. In vivo studies in mice bearing Ehrlich ascites carcinoma revealed echitamine's potential as an anti-tumor agent. The studies highlighted a dose-dependent increase in survival and a decline in tumor progression (Jagetia et al., 2005).
In Vitro Biosynthesis : Efforts have been made to induce and proliferate callus from leaf explants of Alstonia scholaris for in vitro biosynthesis of echitamine. This approach is significant as it provides an alternative source of echitamine without harming the natural plant population. The study optimized various conditions for echitamine production using different combinations of auxins and cytokinins (Singh et al., 2014).
Pancreatic Lipase Inhibitory Activity : Echitamine has shown potential as a lead for potent pancreatic lipase inhibitory activity. The study developed a new HPTLC-HRMS method for its quantification and demonstrated a correlation between echitamine content and lipase inhibitory activity (George et al., 2019).
Chemical Synthesis and Structural Analysis : There have been efforts in the total synthesis of echitamine, emphasizing its chemical complexity and significance in the field of organic chemistry. These studies contribute to the understanding and potential modification of echitamine for various applications (Zhang et al., 2019), (Eckermann & Gaich, 2013).
Extraction and Quantification Techniques : Research has been conducted on the development of techniques for the extraction and quantification of echitamine from Alstonia scholaris. These methods are crucial for assessing the quality and concentration of echitamine in various parts of the plant (Maurya et al., 2015).
Future Directions
The future directions of Echitamine research could involve further studies on its antiviral activity . Another study suggests the need for structure-activity relationship studies with natural analogues of Echitamine . The gap between the existing knowledge and the requisites for commercialization of Echitamine derived products also needs to be addressed .
Mechanism of Action
Echitamine is an indole alkaloid derived from the Alstonia scholaris plant, known for its complex and interesting chemical structure . It has been used in traditional medicine and has shown various biological activities, including anti-inflammatory, antibacterial, and antitumor effects .
Target of Action
It is known that many indole alkaloids interact with a variety of receptors in the body, including neurotransmitter receptors
Mode of Action
Like many indole alkaloids, it is believed to interact with its targets, leading to changes in cellular function . The specific nature of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indole alkaloids are known to interact with several biochemical pathways, influencing cellular function
Pharmacokinetics
When administered to rats, echitamine was absorbed rapidly from the tissues and was detected in circulation within 30 minutes . The drug level reached a maximum value by 2 hours and then decreased steadily . The drug had completely disappeared from the blood in 6 hours . Along with echitamine, its metabolites were also detected in the urine .
Result of Action
It has been reported that echitamine has anti-inflammatory, antibacterial, and antitumor effects . The specific molecular and cellular mechanisms underlying these effects are areas of ongoing research.
Biochemical Analysis
Biochemical Properties
Echitamine interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis process in vitro
Cellular Effects
Echitamine has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes influenced by Echitamine are still being studied.
Molecular Mechanism
The molecular mechanism of Echitamine’s action is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Echitamine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Echitamine vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Echitamine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that Echitamine is involved in are still being studied.
Transport and Distribution
Echitamine is transported and distributed within cells and tissues It interacts with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of Echitamine and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
methyl 13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N2O4/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3/h4-8,16,18,23,25-26H,9-13H2,1-3H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJPGVUCVDCFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N2O4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6871-44-9 | |
Record name | Echitamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.